2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol
Description
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is a fluorinated secondary alcohol characterized by a trifluoroethyl alcohol group (-CF₃CH₂OH) attached to a 2,4,5-trifluorophenyl ring. The presence of multiple fluorine atoms enhances its lipophilicity, metabolic stability, and electronic properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H4F6O |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-6(11)5(10)1-3(4)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
MWWYYWVGKAFBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of 2,2,2-trifluoroacetophenone with a Grignard reagent derived from 2,4,5-trifluorophenyl bromide. This reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions.
Reduction: Another method involves the reduction of 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanone using a reducing agent such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to various alcohols or hydrocarbons.
Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethanone or 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)acetic acid.
Reduction: 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Properties (Inferred):
- Molecular Formula : Likely C₈H₅F₆O (based on structural analogs in ).
- Boiling Point : Estimated 80–90°C (2 Torr) (cf. : compound 3, 83–85°C at 2 Torr) .
- Solubility : Expected to be polar organic solvent-soluble (e.g., DMF, THF) due to fluorinated alcohol moiety.
Comparison with Similar Compounds
Fluorinated alcohols and ketones exhibit distinct physicochemical and reactivity profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Comparisons
Key Observations:
Substituent Position Effects: The 2,4,5-trifluorophenyl isomer (target compound) likely exhibits higher polarity and steric hindrance compared to the 2,3,4-trifluorophenyl analog (), influencing reactivity in cross-coupling or substitution reactions . Ethanol derivatives (e.g., ) lack the trifluoromethyl group, reducing electron-withdrawing effects and metabolic stability compared to trifluoroethanol analogs .
Functional Group Impact: Alcohol vs. Ketone: Trifluoroethanol derivatives () are less electrophilic than difluoroketones (), making them more suitable for nucleophilic reactions or as chiral auxiliaries . Fluorine Count: Higher fluorine content (e.g., trifluoroethanol vs. ethanol) enhances thermal stability and resistance to oxidation, critical for agrochemicals () .
Synthetic Routes: Trifluoroethanol analogs are often synthesized via alkylation (e.g., : 2-mercaptoethanol reaction) or reduction of trifluoromethyl ketones (: Na₂Cr₂O₇ oxidation) . Difluoroketones () are prepared via difluorination/fragmentation processes, highlighting divergent synthetic strategies for fluorinated functionalities .
Research Findings and Data Gaps
Biological Activity : Fluorinated alcohols like the target compound are understudied in the provided evidence, though analogous compounds () show promise in agrochemicals due to enhanced bioavailability .
Thermal Stability: The trifluoroethyl group likely improves thermal resistance compared to non-fluorinated analogs (cf. : 2,2,2-Trifluoroethanol safety data) .
Safety Considerations : Fluorinated alcohols require careful handling (e.g., PPE, ventilation), as indicated by SDS for related compounds () .
Biological Activity
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol is a fluorinated organic compound characterized by its unique trifluoromethyl groups. These groups enhance the compound's lipophilicity and stability, making it a subject of interest in biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H6F6O with a molecular weight of approximately 236.14 g/mol. The presence of multiple fluorine atoms contributes to its distinctive chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F6O |
| Molecular Weight | 236.14 g/mol |
| Boiling Point | Predicted: 200 °C |
| Density | Predicted: 1.5 g/cm³ |
| pKa | Predicted: 4.5 |
The biological activity of this compound is primarily mediated through its interactions with specific biomolecular targets. The trifluoromethyl groups enhance the compound's ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate enzyme activity and receptor function.
Target Interactions
Research indicates that this compound may interact with various targets:
- Enzymes : It may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : Potential modulation of receptor activity has been observed in preliminary studies.
Biological Activity
Studies have highlighted several potential biological activities for this compound:
Antimicrobial Activity
Preliminary research suggests that this compound exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth.
Anticancer Properties
Recent investigations have shown that this compound may possess anticancer activity. In cell line studies involving human cancer cells (e.g., HeLa and MCF-7), it was found to induce apoptosis and inhibit cell proliferation.
Case Studies
-
Antimicrobial Evaluation
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated an IC50 value of approximately 15 µM for Staphylococcus aureus.
-
Anticancer Activity
- In a study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
- The IC50 value was determined to be around 20 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
